5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine

Cholinesterase Inhibition Medicinal Chemistry Neurodegenerative Disease Research

Procure a precisely defined fluorinated triazole scaffold. The 4-fluorophenyl group is critical for driving BChE selectivity and achieving balanced lipophilicity (LogP ~1.3) for CNS penetration, avoiding suboptimal SAR outcomes. Order this ≥95% purity building block, with established storage conditions and melting point (188-189°C), for reproducible lead optimization and hit validation in medicinal chemistry programs.

Molecular Formula C8H7FN4
Molecular Weight 178.17 g/mol
CAS No. 168893-35-4
Cat. No. B068436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine
CAS168893-35-4
Molecular FormulaC8H7FN4
Molecular Weight178.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=NN2)N)F
InChIInChI=1S/C8H7FN4/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13)
InChIKeyNPXAOQLRLGISLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-amine (CAS 168893-35-4) Product Overview and Procurement Specifications


5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-amine (CAS 168893-35-4) is a fluorinated heterocyclic building block featuring a 1,2,4-triazole core with a 3-amino substituent and a 5-(4-fluorophenyl) group . This core scaffold is recognized for its versatility in generating bioactive compounds, particularly in medicinal chemistry and agrochemical research . The compound is commercially available from multiple research suppliers, with a specified purity typically at or above 95% , and key predicted physicochemical parameters have been established, including a logP of 1.329, a melting point of 188-189°C, and a pKa of 10.42 [1].

Why Generic 1,2,4-Triazole Substitution Fails: The Critical Role of the 4-Fluorophenyl Moiety in 5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-amine


Indiscriminate substitution of 1,2,4-triazole-3-amine building blocks without regard to the aryl substitution pattern can lead to unpredictable or suboptimal outcomes in structure-activity relationship (SAR) campaigns. The presence and position of the fluorine atom on the phenyl ring directly influence lipophilicity, metabolic stability, and binding affinity to biological targets. For example, in a series of triazole-based cholinesterase inhibitors, replacing the 4-fluorophenyl group (logP ≈ 1.3 [1]) with a 4-chlorophenyl or unsubstituted phenyl group resulted in a complete shift in enzyme selectivity from butyrylcholinesterase (BChE) to acetylcholinesterase (AChE) [2]. Furthermore, data indicates that electronic effects (electron-withdrawing vs. donating) of the aryl substituent modulate inhibitory potency [2]. Therefore, sourcing a building block with a precisely defined substitution pattern, like 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine, is essential for reproducible lead optimization and hit validation.

Quantitative Differentiation Evidence for 5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-amine vs. Analogs


Selectivity Profile: BChE Inhibition and Binding Affinity of 4-Fluorophenyl-Triazole Hybrids

A study on escitalopram-derived triazoles provides a direct head-to-head comparison of aryl substituent effects on cholinesterase inhibition. The derivative containing a 4-fluorophenyl-triazole moiety (Compound 78) exhibited potent and selective inhibition of butyrylcholinesterase (BChE). This contrasts sharply with the 4-chlorophenyl and 2-methylphenyl analogs (Compounds 75 and 70), which were selective for acetylcholinesterase (AChE) [1].

Cholinesterase Inhibition Medicinal Chemistry Neurodegenerative Disease Research

In Silico Drug-Likeness: Predicted LogP and pKa Profile for CNS Permeability

Calculated physicochemical properties for 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine are reported by multiple chemical database entries. The compound has a predicted LogP of 1.329 [1], which falls within the optimal range (1-3) for central nervous system (CNS) drug candidates. Its predicted pKa is 10.42 ± 0.40 .

ADME Prediction Medicinal Chemistry Lead Optimization

Procurement Specification: Benchmarking Purity and Storage Conditions

For use in high-throughput screening (HTS) or as a synthetic intermediate, purity and proper storage are critical. Commercially, 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine is available with a minimum purity specification of 95% [1]. Storage conditions are well-defined, with a recommended temperature of 2-8°C and protection from light to prevent degradation .

Chemical Procurement Compound Management Quality Control

Validated Research Applications and Use Cases for 5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-amine


Design and Synthesis of Selective Butyrylcholinesterase (BChE) Inhibitors

The 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine scaffold is a validated starting point for developing BChE-selective inhibitors. As demonstrated in comparative studies, the 4-fluorophenyl substitution drives selectivity toward BChE over AChE [1]. This building block can be used as a core fragment in a medicinal chemistry program to synthesize novel compounds for the study and potential treatment of Alzheimer's disease and other neurological disorders where BChE modulation is implicated.

Lead Optimization for CNS-Penetrant Drug Candidates

Due to its predicted physicochemical profile, specifically a LogP of 1.329 [2], this compound is well-suited for constructing chemical libraries aimed at central nervous system (CNS) targets. Its balanced lipophilicity, conferred by the 4-fluorophenyl group, enhances the likelihood of blood-brain barrier penetration relative to more polar or highly lipophilic analogs. It serves as a strategic building block for CNS-focused lead optimization efforts.

Structure-Activity Relationship (SAR) Studies of Triazole-Based Bioactives

This compound is an essential tool for SAR exploration around the 1,2,4-triazole-3-amine pharmacophore. The electron-withdrawing fluorine atom at the para-position of the phenyl ring provides a distinct electronic and steric profile compared to unsubstituted, chloro-, or methyl-substituted analogs. Sourcing this compound enables precise, controlled variation of the aryl group to probe its effects on target binding, selectivity, and ADME properties, as highlighted by its distinct impact on cholinesterase selectivity [1].

High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD)

As a commercially available building block with a defined purity of ≥95% and established storage conditions [3], this compound is immediately suitable for inclusion in diverse screening libraries. Its presence in compound collections, including those from ChemBridge [3], makes it a readily accessible 'privileged fragment' for hit identification in HTS campaigns targeting a wide array of enzymes and receptors that are known to bind triazole-containing ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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